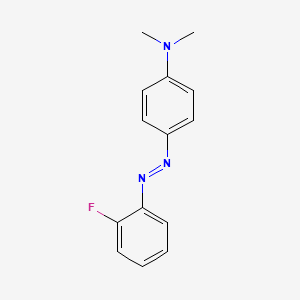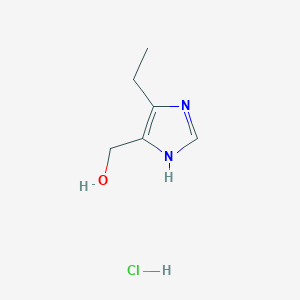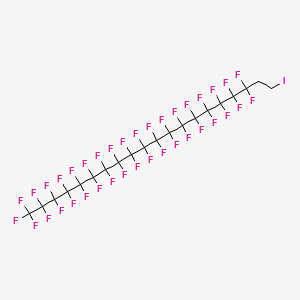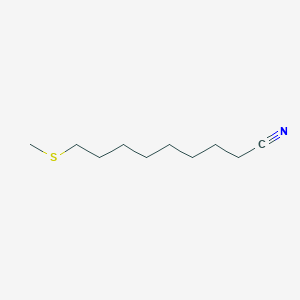
Dichloro(m-trifluoromethylphenyl)arsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro-[3-(trifluoromethyl)phenyl]arsane is an organoarsenic compound characterized by the presence of both chlorine and trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-[3-(trifluoromethyl)phenyl]arsane typically involves the reaction of arsenic trichloride with 3-(trifluoromethyl)phenyl magnesium bromide. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the arsenic compound. The reaction proceeds as follows:
AsCl3+C6H4(CF3)MgBr→C6H4(CF3)AsCl2+MgBrCl
Industrial Production Methods
Industrial production of dichloro-[3-(trifluoromethyl)phenyl]arsane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro-[3-(trifluoromethyl)phenyl]arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it to arsenic(III) or arsenic(I) compounds.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Arsenic(V) oxides or oxychlorides.
Reduction: Arsenic(III) or arsenic(I) compounds.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dichloro-[3-(trifluoromethyl)phenyl]arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dichloro-[3-(trifluoromethyl)phenyl]arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dichloro-[3-(trifluoromethyl)phenyl]phosphane
- Dichloro-[3-(trifluoromethyl)phenyl]stibane
- Dichloro-[3-(trifluoromethyl)phenyl]bismuthane
Uniqueness
Dichloro-[3-(trifluoromethyl)phenyl]arsane is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties compared to its phosphorus, antimony, and bismuth analogs. The trifluoromethyl group also enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
64048-90-4 |
|---|---|
Formule moléculaire |
C7H4AsCl2F3 |
Poids moléculaire |
290.93 g/mol |
Nom IUPAC |
dichloro-[3-(trifluoromethyl)phenyl]arsane |
InChI |
InChI=1S/C7H4AsCl2F3/c9-8(10)6-3-1-2-5(4-6)7(11,12)13/h1-4H |
Clé InChI |
FRYUIATWCXVLBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[As](Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)


![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)
![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)


